Mexiletine acetate

概要

説明

Mexiletine is a medication used to treat abnormal heart rhythms, chronic pain, and some causes of muscle stiffness . It works as a non-selective voltage-gated sodium channel blocker and belongs to the Class IB group of anti-arrhythmic medications . It is available only with a doctor’s prescription .

Molecular Structure Analysis

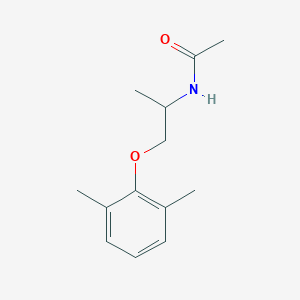

Mexiletine acetate has the molecular formula C13H19NO2 and a molecular weight of 221.2955 . The IUPAC name is (RS)-1-(2,6-dimethylphenoxy)propan-2-amine OR 2-(2-aminopropoxy)-1,3-dimethylbenzene .

Chemical Reactions Analysis

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels .

Physical And Chemical Properties Analysis

Mexiletine is a small molecule with a chemical formula of C11H17NO . It has a weight average of 179.2588 and a monoisotopic weight of 179.131014171 .

科学的研究の応用

Neuroprotection and Vasospasm Treatment : Mexiletine can partially reverse spastic constriction in rabbits after subarachnoid hemorrhage, suggesting potential benefits in limiting cerebral vasospasm (Caner et al., 2000).

Arrhythmia Management : It's primarily used for treating ventricular arrhythmias, demonstrating effectiveness in conditions like myotonic syndromes, neuropathic pain, and potassium-aggravated myotonia (Gualdani et al., 2015).

Pain Management in Diabetic Neuropathy : Mexiletine, in a dosage of 675 mg daily, can reduce pain caused by diabetic neuropathy, with a rapid onset effect (Oskarsson et al., 1997).

Neuropathic Pain Treatment : Spinal mexiletine reduces somatosensory transmission in nerve-injured rats, contributing to its clinical efficacy in treating neuropathic pain states (Chapman et al., 1998).

Cardiac Arrhythmias : It's effective in preventing ventricular tachycardia in approximately 20% of patients, suppressing 60 to 80% of spontaneous ventricular arrhythmias (Manolis et al., 1990).

Pharmacokinetics and Monitoring : Methods to measure plasma mexiletine levels are crucial for the treatment of serious ventricular arrhythmias (Minnigh et al., 1994).

Molecular Interactions and Drug Design : Theoretical studies focus on mexiletine's interaction with cationic and anionic receptor sites, which are crucial for understanding its pharmacodynamics (Remko et al., 1999).

作用機序

Safety and Hazards

Mexiletine is generally safe but can cause side effects such as abdominal pain, chest discomfort, drowsiness, headache, and nausea . It may also cause serious side effects such as seizures and liver dysfunction . Mexiletine may increase the chance of having arrhythmias (irregular heartbeats) and has not been proven to help people without life-threatening arrhythmias to live longer .

特性

IUPAC Name |

N-[1-(2,6-dimethylphenoxy)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSFMKGQWLZMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340814 | |

| Record name | Mexiletine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91452-27-6 | |

| Record name | Mexiletine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

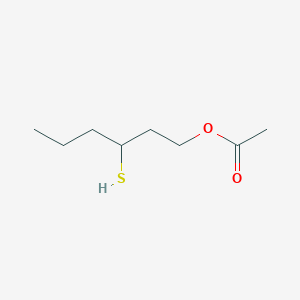

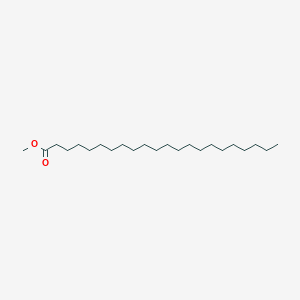

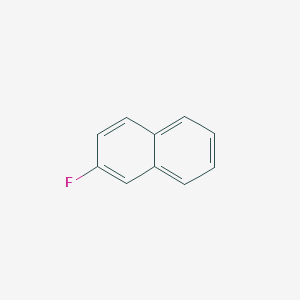

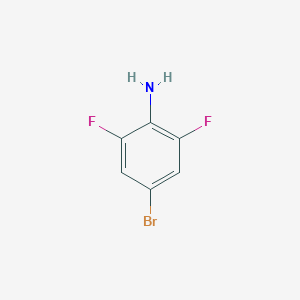

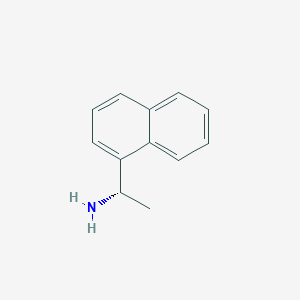

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

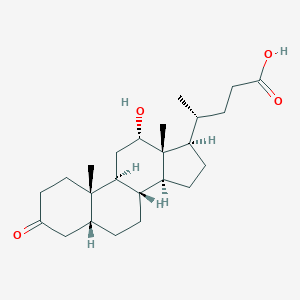

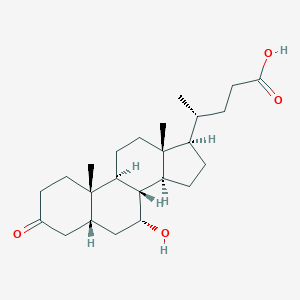

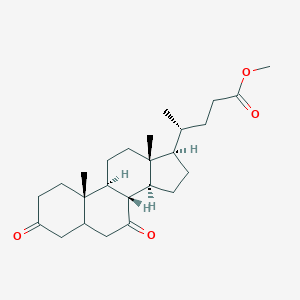

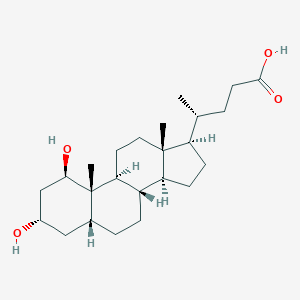

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。